molecular formula C19H28N4O4S B4727285 1-(dimethylsulfamoyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]piperidine-4-carboxamide

1-(dimethylsulfamoyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]piperidine-4-carboxamide

Cat. No.: B4727285
M. Wt: 408.5 g/mol
InChI Key: ZSGCVCFZRMFLCR-UHFFFAOYSA-N
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Description

1-(dimethylsulfamoyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a pyrrolidine moiety, and a dimethylsulfamoyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(dimethylsulfamoyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine and pyrrolidine rings, followed by the introduction of the dimethylsulfamoyl group. Common synthetic routes may involve:

    Cyclization reactions: to form the piperidine and pyrrolidine rings.

    Amidation reactions: to introduce the carboxamide group.

    Sulfonation reactions: to attach the dimethylsulfamoyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:

    Catalytic processes: to enhance reaction efficiency.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(dimethylsulfamoyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Sulfoxides and sulfones: from oxidation reactions.

    Amines: from reduction reactions.

    Substituted derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or modulator of biological pathways.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(dimethylsulfamoyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may:

    Bind to enzymes or receptors: Modulating their activity.

    Inhibit specific pathways: By blocking the active sites of enzymes.

    Alter cellular processes: Through its interaction with cellular proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-(dimethylsulfamoyl)piperidine-2-carboxylic acid
  • 1-arylsulfonyl-pyrrolidine-2-carboxamide

Uniqueness

1-(dimethylsulfamoyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and potential biological activities.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(dimethylsulfamoyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4S/c1-21(2)28(26,27)23-13-9-15(10-14-23)18(24)20-17-8-4-3-7-16(17)19(25)22-11-5-6-12-22/h3-4,7-8,15H,5-6,9-14H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGCVCFZRMFLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(dimethylsulfamoyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]piperidine-4-carboxamide

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